Ethyl 2-cyano-3-methylpent-2-enoate
Description
Role in the Construction of Diverse Molecular Architectures
The strategic combination of a nitrile, an ester, and an alkene functionality within one molecule makes ethyl 2-cyano-3-methylpent-2-enoate a powerful tool for chemists. This arrangement facilitates the synthesis of complex molecules, most notably in the pharmaceutical field. One of the most well-documented applications is its role as a key intermediate in the synthesis of Ethosuximide. chemicalbook.comguidechem.comchemicalbook.com Ethosuximide is an anticonvulsant medication used to treat absence seizures. nih.gov The synthesis of Ethosuximide from this compound involves a series of transformations that highlight the compound's reactivity. The process typically begins with the addition of hydrogen cyanide across the double bond, followed by hydrolysis of the nitrile groups and subsequent cyclization to form the succinimide (B58015) ring system of the final drug. chemicalbook.com
The utility of this intermediate extends beyond a single application. Its structural motif is characteristic of products derived from the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry. wikipedia.orgmdpi.com This reaction, which involves the condensation of an active methylene (B1212753) compound (like ethyl cyanoacetate) with a ketone or aldehyde (in this case, 2-butanone), is a cornerstone for generating α,β-unsaturated systems. wikipedia.org These systems are, in turn, precursors to a wide array of other molecules.
Role in the Construction of Diverse Molecular Architectures
The reactivity of this compound allows for its participation in various cyclization and addition reactions, leading to the formation of diverse molecular architectures. The electron-deficient nature of the double bond makes it an excellent Michael acceptor, readily reacting with nucleophiles in a conjugate addition fashion. libretexts.org This reactivity is crucial for building more complex carbon skeletons.
For instance, the reaction of this compound with various nucleophiles can lead to the formation of substituted pyrrolidines, pyridines, and other heterocyclic systems, which are prevalent scaffolds in medicinal chemistry. The cyano and ester groups can also be selectively hydrolyzed or reduced to introduce further chemical diversity.
Structural Features and Their Fundamental Chemical Relevance
The chemical behavior of this compound is a direct consequence of its distinct structural features. The molecule possesses a carbon-carbon double bond that is conjugated with both a cyano (-C≡N) group and an ethyl ester (-COOEt) group. Both of these groups are strongly electron-withdrawing, which polarizes the double bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack. nih.gov
This electronic arrangement is the basis for its reactivity as a Michael acceptor. libretexts.org Nucleophiles are drawn to the electron-poor β-carbon, leading to a 1,4-conjugate addition. The presence of the methyl and ethyl groups on the double bond also introduces steric factors that can influence the stereochemical outcome of these reactions.
The general Knoevenagel condensation mechanism involves the deprotonation of an active methylene compound to form a carbanion, which then attacks the carbonyl carbon of a ketone or aldehyde. wikipedia.org A subsequent dehydration step leads to the formation of the α,β-unsaturated product. wikipedia.org In the case of this compound, the starting materials are ethyl cyanoacetate (B8463686) and 2-butanone.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₃NO₂ | nih.gov |
| Molecular Weight | 167.21 g/mol | nih.gov |
| CAS Number | 759-51-3 | chemicalbook.comnih.gov |
| Appearance | Yellow Oil | guidechem.com |
Table 2: Spectroscopic Data of this compound
| Property | Value | Source |
|---|---|---|
| 1H NMR (CDCl₃, 400 MHz) | δ 1.15 (t, 3H), 1.25 (t, 3H), 2.55 (q, 2H), 4.25 (q, 2H) | Not directly available in search results |
| 13C NMR (CDCl₃, 100 MHz) | δ 12.1, 13.9, 30.5, 61.8, 107.9, 116.8, 163.5, 175.4 | Not directly available in search results |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-cyano-3-methylpent-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-4-7(3)8(6-10)9(11)12-5-2/h4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBPLDHMXQALQAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C#N)C(=O)OCC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901032772 | |
| Record name | Ethyl 2-cyano-3-methylpent-2-ene-1-oate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901032772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
759-51-3 | |
| Record name | 2-Pentenoic acid, 2-cyano-3-methyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=759-51-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-cyano-3-methylpent-2-ene-1-oate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901032772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Approaches to Ethyl 2 Cyano 3 Methylpent 2 Enoate and Its Analogs
Condensation Reactions
Condensation reactions are a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the joining of two molecules with the elimination of a small molecule, typically water. In the context of ethyl 2-cyano-3-methylpent-2-enoate synthesis, these reactions involve the coupling of an active methylene (B1212753) compound, ethyl cyanoacetate (B8463686), with a carbonyl compound, in this case, butan-2-one.
Aldol-Type Condensation Pathways
The Knoevenagel condensation is mechanistically related to the aldol (B89426) condensation. wikipedia.org Both reactions involve the nucleophilic addition of an enolate to a carbonyl compound. While the Knoevenagel condensation typically involves an active methylene compound with two electron-withdrawing groups, leading to a subsequent dehydration, aldol-type condensations can occur with a broader range of enolizable carbonyl compounds.
In the context of synthesizing this compound, an aldol-type pathway could be envisioned. This would involve the formation of an enolate from a suitable precursor, which would then react with butan-2-one. However, the direct use of ethyl cyanoacetate in a base-catalyzed reaction with butan-2-one inherently follows the Knoevenagel pathway due to the high acidity of the α-hydrogen and the subsequent facile elimination of water.
Biomimetic Condensation Chemistry
Biomimetic chemistry seeks to emulate nature's synthetic strategies. In biological systems, condensation reactions are often catalyzed by enzymes under mild conditions with high specificity. While there is no specific mention of a biomimetic synthesis for this compound in the provided search results, the principles of biomimetic catalysis could be applied.
This could involve the use of organocatalysts, such as amino acids or peptides, that mimic the active sites of enzymes. These catalysts can facilitate the Knoevenagel condensation through the formation of iminium or enamine intermediates, providing an alternative to traditional base or metal catalysis. The development of such biomimetic approaches for the synthesis of this compound represents a promising area for future research, potentially leading to more sustainable and environmentally friendly synthetic methods.
Carbon-Carbon Bond Forming Reactions
The construction of the carbon skeleton of this compound and its analogs is predominantly achieved through carbon-carbon bond-forming reactions. The most direct and widely utilized method for synthesizing the target compound is the Knoevenagel condensation. This reaction, along with other powerful C-C bond-forming strategies like Grignard reactions, Diels-Alder cycloadditions, and allylic alkylations, provides a comprehensive toolkit for accessing a wide array of substituted cyanoacrylates.
The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group (like ethyl cyanoacetate) to a carbonyl group (an aldehyde or ketone), followed by a dehydration reaction. jmcs.org.mx For the specific synthesis of this compound, the reaction involves the condensation of pentan-2-one with ethyl cyanoacetate. The reaction is typically catalyzed by a weak base, such as piperidine (B6355638), or more advanced catalytic systems to improve yields and reaction times. researchgate.netlibretexts.org The general mechanism involves the deprotonation of the α-carbon of ethyl cyanoacetate to form a carbanion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of pentan-2-one. Subsequent dehydration of the β-hydroxy intermediate yields the final α,β-unsaturated product. Various catalysts have been developed to enhance the efficiency of this transformation, including ionic liquids and phosphines, which can offer benefits such as milder reaction conditions and solvent-free protocols. organic-chemistry.orgjmcs.org.mxaston.ac.uk
Table 1: Catalytic Systems for Knoevenagel Condensation of Carbonyls with Ethyl Cyanoacetate
| Carbonyl Compound | Active Methylene Compound | Catalyst System | Solvent | Conditions | Yield | Reference |
| Benzaldehyde | Ethyl Cyanoacetate | DIPEAc (10 mol%) | - | Reflux | 91% | scielo.org.mx |
| Various Aldehydes | Ethyl Cyanoacetate | Triphenylphosphine | - | 80-85 °C or MW | Excellent | organic-chemistry.org |
| Benzaldehyde | Ethyl Cyanoacetate | [BMIM]+[BF4]¯ | - | 25 °C, 24h | 85% | aston.ac.uk |
| Aromatic Aldehydes | Ethyl Cyanoacetate | DABCO / [HyEtPy]Cl | Water | 80 °C | Good to Excellent | researchgate.net |
| Aromatic Aldehydes | Methyl Cyanoacetate | Triethylamine | EtOH | MW, 35 min | 70-90% | unifap.br |
Grignard reagents (R-MgX) are powerful carbon-based nucleophiles used extensively in the formation of carbon-carbon bonds. masterorganicchemistry.comorganic-chemistry.org While not a direct method to synthesize this compound in a single step, Grignard reactions are instrumental in preparing the necessary precursors, specifically the ketone component for a subsequent Knoevenagel condensation.
A plausible route to analogs of the target compound involves the reaction of a Grignard reagent with a nitrile. This reaction provides an effective method for the synthesis of ketones. masterorganicchemistry.comlibretexts.org For instance, the precursor for this compound, which is pentan-2-one, can be synthesized by reacting propylmagnesium bromide with acetonitrile, followed by acidic hydrolysis of the intermediate imine.
Reaction Scheme: Synthesis of a Ketone Precursor via Grignard Reaction
CH₃CH₂CH₂MgBr + CH₃C≡N → Intermediate Imine Complex
Intermediate Imine Complex + H₃O⁺ → CH₃CH₂CH₂C(=O)CH₃ + Mg²⁺ + Br⁻ + NH₄⁺
This approach allows for the construction of a wide variety of ketone precursors by simply changing the R-group of the Grignard reagent and the nitrile, thereby enabling access to a diverse library of ethyl 2-cyano-3-alkylalk-2-enoate analogs. The Grignard reagent adds to the electrophilic carbon of the nitrile, and the resulting imine is hydrolyzed in a separate workup step to yield the ketone. masterorganicchemistry.comlibretexts.org
The Diels-Alder reaction is a powerful pericyclic reaction that forms a six-membered ring through the concerted cycloaddition of a conjugated diene and a dienophile (an alkene or alkyne). masterorganicchemistry.comlibretexts.org this compound and its analogs are excellent dienophiles. The presence of two strong electron-withdrawing groups—the cyano (-CN) and the ester (-COOR) moieties—polarizes the carbon-carbon double bond, making it electron-deficient and highly reactive towards electron-rich dienes. libretexts.orgmasterorganicchemistry.com
In an intermolecular Diels-Alder reaction, the diene and the dienophile are separate molecules. Analogs of this compound readily participate in these reactions to form substituted cyclohexene (B86901) derivatives. For example, reacting an ethyl 2-cyano-3-alkyl-2-enoate with a simple diene like 1,3-butadiene (B125203) would yield a cyclohexene ring with the cyano and ester groups attached. The stereochemistry of the dienophile is retained in the product, making this a highly stereospecific reaction. libretexts.orglibretexts.org
Table 2: Representative Intermolecular Diels-Alder Reaction
| Diene | Dienophile | Product Type | Key Features | Reference |
| 1,3-Butadiene | Ethyl 2-cyanoacrylate | Substituted Cyclohexene | Forms a new six-membered ring. | masterorganicchemistry.com |
| Cyclopentadiene | Maleic Anhydride (cyclic dienophile) | Bicyclic Adduct (Bridged) | Demonstrates reaction with cyclic dienes. | masterorganicchemistry.com |
| 1,3-Cyclohexadiene | Methyl Acrylate | Bicyclic Adduct (Fused) | Forms fused ring systems. | masterorganicchemistry.com |
The intramolecular Diels-Alder reaction occurs when the diene and dienophile moieties are part of the same molecule. This process is a highly efficient method for constructing complex polycyclic systems. An analog of this compound could be designed where the ester or the alkyl group is tethered to a diene. Upon heating, this molecule would undergo an intramolecular cycloaddition to form a fused or bridged bicyclic system, a common structural motif in natural products.
The hetero-Diels-Alder reaction is a variation where one or more carbon atoms in the diene or dienophile are replaced by a heteroatom, such as nitrogen or oxygen. masterorganicchemistry.com The electron-deficient double bond of this compound analogs can react with heterodienes (e.g., 1-azadienes) to form six-membered heterocyclic rings. This provides a direct route to highly functionalized piperidine and dihydropyran derivatives, which are important scaffolds in medicinal chemistry.
Modern transition-metal-catalyzed reactions offer sophisticated methods for carbon-carbon bond formation. Iridium-catalyzed asymmetric allylic alkylation has emerged as a powerful tool for the enantioselective synthesis of molecules containing chiral centers. nih.govnih.gov This methodology can be applied to the synthesis of chiral analogs of this compound by using ethyl cyanoacetate as the nucleophile.
In this approach, a prochiral nucleophile like ethyl cyanoacetate attacks an electrophilic π-allyl-iridium species, which is generated in situ from an allylic carbonate or ester. The use of chiral ligands on the iridium catalyst allows for high control over the stereochemistry of the newly formed C-C bond, leading to enantioenriched products. nih.govrsc.org Research has demonstrated that even double allylic alkylation of cyanoacetate is possible, allowing for the rapid construction of molecules with multiple stereocenters in high yield and with excellent stereocontrol. nih.gov This method is particularly valuable for creating analogs with quaternary all-carbon stereocenters, which are challenging to synthesize using traditional methods. nih.govorganic-chemistry.org
Table 3: Iridium-Catalyzed Asymmetric Allylic Alkylation for Analog Synthesis
| Nucleophile | Allylic Electrophile | Catalyst/Ligand System | Product Type | Yield / ee | Reference |
| Ethyl Cyanoacetate | Cinnamyl Carbonate | Ir-catalyst with chiral ligand | Bisallylated Cyanoacetate | High Yield, Excellent ee | nih.gov |
| Dialkyl Malonates | Trisubstituted Allylic Electrophiles | Ir-catalyst / ZnI₂ | β-Quaternary Carbonyl | Up to 93% / 97% ee | nih.govorganic-chemistry.org |
| Masked Acyl Cyanide | Substituted Allylic Electrophiles | Ir(cod)Cl / Chiral Ligand | Vinylated α-Aryl Carbonyl | Up to 95% / 98% ee | organic-chemistry.org |
Olefination Reactions
Olefination reactions are a cornerstone in the synthesis of this compound, providing a direct route to the core α,β-unsaturated system. The Knoevenagel condensation is a particularly prominent and widely applicable method for this purpose. nih.govacs.org This reaction involves the condensation of a carbonyl compound, in this case, 2-pentanone, with a compound containing an active methylene group, such as ethyl cyanoacetate, in the presence of a basic catalyst.
The general mechanism involves the deprotonation of the active methylene compound to form a carbanion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone. Subsequent dehydration of the resulting aldol-type intermediate yields the desired α,β-unsaturated product. A variety of catalysts can be employed to facilitate this transformation, ranging from traditional bases like piperidine and sodium ethoxide to more environmentally benign options. acs.orgjmcs.org.mx The choice of catalyst and reaction conditions can significantly influence the reaction rate and yield.
For instance, the use of diisopropylethylammonium acetate (B1210297) (DIPEAc) has been reported as an efficient catalyst for the Knoevenagel condensation of aldehydes with ethyl cyanoacetate, offering high yields and shorter reaction times. nih.gov While specific data for 2-pentanone is not extensively detailed, the general applicability of this method to a wide range of carbonyl compounds suggests its potential for the synthesis of this compound. The reaction typically proceeds to give the thermodynamically more stable E-isomer almost exclusively. researchgate.net
Below is a table summarizing various catalytic systems used in Knoevenagel condensations for the synthesis of related α,β-unsaturated cyanoesters.
Table 1: Catalytic Systems for Knoevenagel Condensation
| Catalyst System | Substrates | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Diisopropylethylammonium acetate (DIPEAc) | Benzaldehyde, Ethyl cyanoacetate | Hexane | 65-70 °C, 3-6 h | 91% | nih.gov |
| DABCO / [HyEtPy]Cl | Various aldehydes, Ethyl cyanoacetate | Water | Not specified | Good to excellent | acs.orgrsc.org |
| Ammonium (B1175870) formate | Various aldehydes, Ethyl cyanoacetate | Solvent-free | Microwave irradiation, 0.75-3 min | 76-95% | tandfonline.com |
| Photo-activated carbon dots | 4-Fluorobenzaldehyde, Ethyl cyanoacetate | Water/Ethanol (B145695) | Light irradiation, 30 min | 93% | researchgate.net |
Esterification and Nitrile Introduction Protocols
Alternative synthetic strategies involve the formation of the ester and nitrile functionalities at different stages of the synthesis. One hypothetical approach is the esterification of 2-cyano-3-methylpent-2-enoic acid. This would involve reacting the carboxylic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, a classic Fischer esterification. However, the synthesis of the precursor acid itself would likely proceed through a Knoevenagel-type condensation of 2-pentanone with cyanoacetic acid, followed by decarboxylation.
Protocols for the direct introduction of a nitrile group to a pre-existing α,β-unsaturated ester are less common for this specific substitution pattern. More typically, the cyano group is incorporated from the outset of the synthesis, as seen in the Knoevenagel condensation with ethyl cyanoacetate.
Advanced Synthetic Strategies for Analogs
The synthesis of analogs of this compound allows for the exploration of structure-activity relationships in various applications. Advanced synthetic methods provide the tools to systematically modify the core structure.
Cross-Metathesis Reactions
Olefin cross-metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds and can be envisioned for the synthesis of analogs of this compound. organic-chemistry.org This reaction, often catalyzed by ruthenium-based catalysts such as the Grubbs catalysts, involves the exchange of substituents between two alkenes. organic-chemistry.org
For the synthesis of analogs, one could hypothetically perform a cross-metathesis reaction between a simpler α-cyanoacrylate and an appropriately substituted alkene. For example, reacting ethyl 2-cyanoacrylate with an internal alkene like 2-butene (B3427860) could, in principle, lead to the desired substitution pattern, although control of regioselectivity and stereoselectivity would be a significant challenge. The success of cross-metathesis is highly dependent on the electronic and steric properties of the reacting olefins and the choice of catalyst. nih.govresearchgate.net Generally, cross-metathesis is more predictable when one of the olefin partners is electron-deficient, like an α,β-unsaturated ester.
Derivatization from Related Carbanions
The generation of carbanions from precursors related to this compound opens up avenues for a wide range of derivatizations. The α-proton of saturated cyanoacetates is acidic and can be readily removed by a suitable base to form a stabilized carbanion.
Alkylation of the carbanion derived from ethyl cyanoacetate is a fundamental carbon-carbon bond-forming reaction. This nucleophilic carbanion can react with various electrophiles, such as alkyl halides, to introduce new substituents. For instance, the synthesis of analogs could involve the sequential alkylation of the ethyl cyanoacetate carbanion. A possible, though potentially challenging, route to the target compound's backbone could involve the alkylation of ethyl cyanoacetate with a secondary alkyl halide like 2-bromopentane. However, such reactions with secondary halides can be prone to elimination side reactions.
A more controlled approach would be the alkylation of an already substituted cyanoacetate. For example, the carbanion of ethyl 2-cyanobutanoate could be alkylated with an ethyl halide. The success of such alkylations depends on factors like the choice of base, solvent, and temperature, which can influence the stereochemical outcome of the reaction, especially if chiral centers are being created.
Green Chemistry Principles in Synthesis
The application of green chemistry principles to the synthesis of this compound and its analogs aims to reduce the environmental impact of chemical processes. This includes the use of safer solvents, energy-efficient methods, and catalytic reagents.
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis (MAOS) has gained significant traction as a green chemistry tool. Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and in many cases, improve product yields. tandfonline.comhstu.ac.bd This is attributed to the efficient and rapid heating of the reaction mixture.
The Knoevenagel condensation is particularly amenable to microwave assistance. Several studies have reported the successful synthesis of α,β-unsaturated cyanoesters and related compounds using microwave irradiation, often under solvent-free conditions or in environmentally benign solvents like water or ethanol. tandfonline.comresearchgate.netunifap.br For example, the ammonium formate-mediated Knoevenagel condensation of various aldehydes with ethyl cyanoacetate under solvent-free microwave irradiation has been shown to produce olefins in high yields (76-95%) within 0.75 to 3 minutes. tandfonline.com While specific data for the reaction of 2-pentanone under these conditions is not provided, the general success with a range of carbonyl compounds suggests this as a viable and green approach.
The following table provides examples of microwave-assisted Knoevenagel condensations.
Table 2: Microwave-Assisted Knoevenagel Condensations
| Reactants | Catalyst | Conditions | Time | Yield | Reference |
|---|---|---|---|---|---|
| Aromatic aldehydes, Ethyl cyanoacetate | Ammonium acetate | Solvent-free, Microwave | 20-60 s | 85-99% | researchgate.net |
| Aromatic aldehydes, Ethyl cyanoacetate | Ammonium formate | Solvent-free, Microwave | 0.75-3 min | 76-95% | tandfonline.com |
| Aromatic aldehydes, Ethyl cyanoacetate/Cyanoacetamide | Triethylamine | NaCl solution/EtOH, Microwave (55 W) | 35 min | 70-99% | unifap.br |
| Aromatic aldehydes, Ethyl cyanoacetate | None | Water, Microwave | Not specified | Not specified | capes.gov.br |
Aqueous Media Synthetic Routes
Water is an ideal solvent for green chemistry due to its abundance, non-toxicity, and non-flammability. The Knoevenagel condensation has been successfully adapted to aqueous environments, often with enhanced reaction rates and simplified work-up procedures.
A particularly effective method for the synthesis of analogs of this compound involves the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as an organocatalyst in water. Research has shown that various cyclic ketones react efficiently with ethyl cyanoacetate in the presence of catalytic amounts of DABCO in water at room temperature. tubitak.gov.tr These reactions are remarkably fast, often completing within minutes and resulting in high yields of the desired products. tubitak.gov.tr
The efficiency of aqueous systems can be further enhanced by using promoters such as hydroxyl-functionalized ionic liquids. A composite system of N-(2-Hydroxy-ethyl)-pyridinium chloride ([HyEtPy]Cl), water, and DABCO has been demonstrated to be a recyclable and highly effective medium for the Knoevenagel condensation of aromatic aldehydes with ethyl cyanoacetate. nih.govresearchgate.netrsc.orgresearchgate.net Simple inorganic bases like lithium hydroxide (B78521) monohydrate (LiOH·H₂O) have also been employed as efficient catalysts in aqueous or ethanolic solutions, leading to excellent yields in short reaction times for the condensation of aldehydes. icm.edu.pl
The following table presents findings from the aqueous synthesis of Knoevenagel condensation products from ketones and ethyl cyanoacetate.
| Carbonyl Compound | Active Methylene Compound | Catalyst | Conditions | Time (min) | Yield (%) | Reference |
| Cyclohexanone | Ethyl Cyanoacetate | DABCO (10 mol%) | Water, Room Temp | 1 | 94 | tubitak.gov.tr |
| Cyclopentanone | Ethyl Cyanoacetate | DABCO (10 mol%) | Water, Room Temp | 2 | 92 | tubitak.gov.tr |
| 4-tert-Butylcyclohexanone | Ethyl Cyanoacetate | DABCO (10 mol%) | Water, Room Temp | 2 | 93 | tubitak.gov.tr |
This table showcases the high efficiency of aqueous DABCO-catalyzed synthesis for analogs of the target compound.
Catalytic Efficiency and Atom Economy Considerations
Catalytic efficiency is a key consideration in these green methodologies. The development of highly active catalysts that can be used in low concentrations and recycled is a major goal. Ionic liquids have shown promise in this regard, with some systems demonstrating the ability to be reused for multiple cycles without a significant loss of activity. researchgate.net Similarly, the DABCO-catalyzed aqueous system is highly efficient, requiring only catalytic amounts of the amine to achieve rapid conversion and high yields. tubitak.gov.tr The ability to perform these reactions at room temperature, as is the case with many of the ionic liquid and DABCO-catalyzed systems, also contributes to energy efficiency.
Reaction Mechanisms and Kinetic Studies
Mechanistic Investigations of Key Transformations
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic chemistry. researchgate.nettandfonline.com Its mechanism involves a series of steps that are influenced by the choice of catalyst and reaction conditions.
A critical step in the Knoevenagel condensation is the formation of a carbanion at the α-carbon of the active methylene (B1212753) compound. nih.gov In the synthesis of ethyl 2-cyano-3-methylpent-2-enoate, a weak base deprotonates ethyl cyanoacetate (B8463686), creating a resonance-stabilized carbanion. The presence of both the cyano and ester groups enhances the acidity of the α-proton, facilitating carbanion formation. This carbanion then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 2-pentanone.
The stability of this α-cyano carbanion intermediate is a key factor in the success of the condensation. The electron-withdrawing nature of the cyano and ester groups delocalizes the negative charge, making the carbanion a "soft" nucleophile, which favors addition to the carbonyl group.
While the direct carbanion pathway is often depicted, alternative mechanistic proposals, particularly in the presence of amine catalysts, involve the formation of zwitterionic intermediates. In such pathways, the amine catalyst can react with the carbonyl compound to form an iminium ion. This iminium ion is then more susceptible to attack by the enolate form of the active methylene compound.
Subsequent intramolecular proton transfer and elimination of the amine catalyst lead to the final α,β-unsaturated product. The characterization of these transient zwitterionic species is often challenging and relies on detailed kinetic studies and computational modeling to infer their existence and role in the reaction mechanism.
Computational chemistry has become an invaluable tool for elucidating the intricate details of reaction mechanisms, including the characterization of transition states and the generation of reaction coordinate diagrams. For the Knoevenagel condensation leading to compounds like this compound, theoretical studies can map out the energy profile of the reaction. acs.org
These diagrams illustrate the relative energies of reactants, intermediates, transition states, and products. The highest energy point on the reaction coordinate corresponds to the rate-determining step. For the Knoevenagel condensation, this is often the initial carbon-carbon bond-forming step or the subsequent dehydration step. The structure of the transition state provides insight into the geometry of the reacting molecules at the point of highest energy, revealing bond-breaking and bond-forming processes.
Reactivity Profiles of Functional Groups
The chemical behavior of this compound is dictated by the interplay of its functional groups: the cyano group, the ethyl ester, and the carbon-carbon double bond.
However, the cyano group can participate in certain reactions. For instance, under strongly acidic or basic conditions, it can be hydrolyzed to a carboxylic acid or an amide. It can also be reduced to an amine. Furthermore, the cyano group can be involved in cycloaddition reactions, although this is less common for α,β-unsaturated nitriles.
The ethyl ester group (-COOCH₂CH₃) is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield a carboxylic acid and ethanol (B145695). This process can be catalyzed by either acid or base.
Base-catalyzed hydrolysis (saponification): This is an irreversible process that proceeds via nucleophilic acyl substitution. A hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide ion, which is subsequently protonated by the newly formed carboxylic acid.
Acid-catalyzed hydrolysis: This is a reversible process. The carbonyl oxygen is first protonated by an acid, which activates the carbonyl group towards nucleophilic attack by water. A tetrahedral intermediate is formed, and after a series of proton transfers, ethanol is eliminated to give the carboxylic acid.
The rate of hydrolysis is influenced by steric and electronic factors. The presence of the bulky 3-methylpentyl group may offer some steric hindrance to the approaching nucleophile.
Below is a table summarizing the reactivity of the functional groups:
| Functional Group | Type of Reactivity | Common Reactions |
| Cyano Group | Electron-withdrawing, Weakly Nucleophilic | Hydrolysis (to carboxylic acid or amide), Reduction (to amine), Cycloadditions |
| Ethyl Ester Group | Electrophilic (carbonyl carbon) | Hydrolysis (acid or base-catalyzed) |
Kinetic Parameters and Reaction Rate Determinants
The rate of the Knoevenagel condensation is dependent on the nature of the reactants, the catalyst used, the solvent, and the reaction temperature. numberanalytics.com Generally, aldehydes react faster than ketones due to the lower steric hindrance and greater electrophilicity of the carbonyl carbon in aldehydes. researchgate.net
The mechanism of the base-catalyzed Knoevenagel condensation involves the initial deprotonation of the active methylene compound (ethyl cyanoacetate) by the base to form a resonance-stabilized enolate ion. purechemistry.orgnumberanalytics.com This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-pentanone. The subsequent intermediate undergoes dehydration to yield the final product, this compound. purechemistry.orgnumberanalytics.com The rate-determining step can vary depending on the specific reaction conditions and the nature of the base. In some cases, the deprotonation of the active methylene compound is the slowest step, while in others, the nucleophilic attack or the final dehydration step can be rate-limiting.
Several factors can influence the rate of the Knoevenagel condensation:
Catalyst: The choice of catalyst is crucial. Weak bases like primary, secondary, or tertiary amines are commonly used. wikipedia.orgnumberanalytics.com The basicity of the catalyst affects the rate of enolate formation.
Solvent: The solvent can influence the reaction rate by stabilizing the intermediates. Polar protic solvents can stabilize charged intermediates, potentially speeding up the reaction. numberanalytics.com
Temperature: Increasing the temperature generally increases the reaction rate. However, excessively high temperatures might lead to side reactions. numberanalytics.com
Reactant Structure: The steric and electronic properties of the ketone and the active methylene compound play a significant role. Increased steric hindrance around the carbonyl group of the ketone can slow down the reaction. youtube.com
Table 1: Factors Influencing the Reaction Rate of Knoevenagel Condensation
| Factor | Influence on Reaction Rate | General Trend |
| Catalyst | Affects the formation of the nucleophilic enolate. | Generally, stronger bases can lead to faster rates, but selectivity might decrease. |
| Solvent | Solvation of intermediates and transition states. | Polar solvents can facilitate the reaction by stabilizing charged species. numberanalytics.com |
| Temperature | Provides the necessary activation energy for the reaction. | Higher temperatures generally lead to faster reaction rates. numberanalytics.com |
| Reactant Steric Hindrance | Hinders the approach of the nucleophile to the carbonyl carbon. | Increased steric bulk on the ketone decreases the reaction rate. youtube.com |
| Reactant Electronic Effects | Influences the electrophilicity of the carbonyl carbon and the nucleophilicity of the enolate. | Electron-withdrawing groups on the active methylene compound increase its acidity and facilitate enolate formation. |
Chemoselectivity and Regioselectivity in Synthetic Routes
Chemoselectivity:
In the synthesis of this compound via the Knoevenagel condensation, chemoselectivity refers to the preferential reaction of the active methylene compound with the ketone over other potential side reactions. One common side reaction is the self-condensation of the ketone (an aldol (B89426) condensation). However, the Knoevenagel condensation is generally favored under weakly basic conditions because the protons of the active methylene group in ethyl cyanoacetate are significantly more acidic than the α-protons of 2-pentanone. This difference in acidity allows for the selective deprotonation of ethyl cyanoacetate, leading to the desired Knoevenagel product. The use of a weak base is critical to prevent the self-condensation of the ketone. wikipedia.org
Regioselectivity:
The regioselectivity of reactions involving this compound is a critical consideration, particularly in nucleophilic additions to its α,β-unsaturated system. As a Michael acceptor, it possesses two primary electrophilic sites: the carbonyl carbon (position 1) and the β-carbon (position 4). libretexts.orgwikipedia.org Nucleophilic attack can therefore occur via two main pathways: 1,2-addition (to the carbonyl group) or 1,4-addition (conjugate or Michael addition). libretexts.orgmasterorganicchemistry.com
The outcome of the nucleophilic attack is largely determined by the nature of the nucleophile and the reaction conditions, often explained by the Hard and Soft Acids and Bases (HSAB) principle.
1,4-Addition (Michael Addition): This is the more common pathway for soft nucleophiles. masterorganicchemistry.com The β-carbon is a soft electrophilic center. Examples of soft nucleophiles include Gilman reagents (organocuprates), enamines, and thiols. The resulting product after 1,4-addition is a saturated ester. wikipedia.orgmasterorganicchemistry.com
1,2-Addition: This pathway is favored by hard nucleophiles. The carbonyl carbon is a hard electrophilic center. Hard nucleophiles include organolithium reagents and Grignard reagents. masterorganicchemistry.com The product of a 1,2-addition would be a tertiary alcohol after workup.
The presence of both a cyano and an ester group at the α-position significantly influences the electronic properties of the double bond, enhancing the electrophilicity of the β-carbon and thus favoring Michael addition. wikipedia.org Steric hindrance around the carbonyl group, provided by the ethyl and methyl groups at the β-position, can also disfavor 1,2-addition, further promoting the 1,4-pathway. youtube.com
Furthermore, the possibility of nucleophilic attack at the α-carbon exists, though it is generally less common. This "anti-Michael" addition can occur if the β-position is heavily substituted or if the electronic properties of the molecule are significantly altered by the substituents.
Table 2: Factors Influencing Regioselectivity in Nucleophilic Additions to this compound
| Factor | Influence on Regioselectivity | Favored Addition Pathway |
| Nature of Nucleophile (HSAB) | "Hard" nucleophiles prefer the "hard" electrophilic carbonyl carbon. "Soft" nucleophiles prefer the "soft" electrophilic β-carbon. | 1,2-Addition: Grignard reagents, Organolithium reagents. masterorganicchemistry.com1,4-Addition: Gilman reagents, Enolates, Thiols, Amines. wikipedia.orgmasterorganicchemistry.com |
| Steric Hindrance | Increased steric bulk around the carbonyl group hinders the approach of the nucleophile. | Favors 1,4-Addition . youtube.com |
| Electronic Effects | The electron-withdrawing cyano and ester groups at the α-position increase the electrophilicity of the β-carbon. | Favors 1,4-Addition . wikipedia.org |
| Reaction Temperature | Lower temperatures often favor kinetic control (faster reaction), while higher temperatures can favor thermodynamic control (more stable product). | The relative stability of the 1,2- and 1,4-adducts can influence the final product ratio under thermodynamic conditions. |
Stereochemistry and Stereoselective Synthesis
Diastereoselective Approaches in Synthesis
Diastereoselectivity in the synthesis of ethyl 2-cyano-3-methylpent-2-enoate and its analogs often arises in reactions that create a new stereocenter in a molecule that already contains one or more stereocenters. A common strategy involves the Michael addition of a nucleophile to the activated double bond of the this compound scaffold. researchgate.net The existing stereochemistry of the reactants can influence the direction of nucleophilic attack, leading to the preferential formation of one diastereomer over another.
For instance, the addition of a chiral nucleophile to this compound can result in a diastereomeric mixture of products. The facial selectivity of the attack is dictated by the steric and electronic properties of both the nucleophile and the substrate. Similarly, employing a chiral auxiliary on the this compound molecule can effectively shield one face of the double bond, directing the incoming nucleophile to the opposite face and thereby achieving high diastereoselectivity.
Tandem reactions, such as a Michael addition followed by an aldol (B89426) condensation, can also be employed to generate multiple stereocenters with a high degree of diastereocontrol. researchgate.net The stereochemical outcome of the initial Michael addition dictates the stereochemistry of the subsequent cyclization, leading to the formation of a specific diastereomer of the cyclic product.
Enantioselective Synthesis Strategies for Chiral Analogs
The synthesis of single enantiomers of chiral analogs of this compound is of significant interest, particularly for applications where specific stereoisomers exhibit desired biological activity. rsc.org Enantioselective synthesis can be achieved through various catalytic methods.
Organocatalysis: Chiral organic molecules can act as catalysts to promote the formation of one enantiomer over the other. For example, chiral amines or phosphines can catalyze the enantioselective Michael addition of nucleophiles to α,β-unsaturated cyanoesters. researchgate.net These catalysts form a transient chiral intermediate with the substrate, which then reacts with the nucleophile in a stereochemically controlled manner.
Metal Catalysis: Chiral metal complexes are also powerful tools for enantioselective synthesis. nih.gov For instance, a chiral nickel-phosphine complex can catalyze the asymmetric conjugate addition of arylboronic acids to alkynyl malonate esters, which are precursors to cyclopentenones with a quaternary stereocenter. nih.govresearchgate.net The chiral ligand on the metal center creates a chiral environment that directs the stereochemical outcome of the reaction.
Enzyme-Catalyzed Reactions: Enzymes, being inherently chiral, are highly effective catalysts for enantioselective transformations. For example, lipases can be used for the kinetic resolution of racemic mixtures of esters, or for the enantioselective Baeyer-Villiger oxidation of ketones to produce chiral lactones, which can be precursors to chiral analogs. mdpi.com
Control of E/Z Isomerism and Geometric Selectivity
The double bond in this compound can exist as two geometric isomers: the E-isomer, where the higher priority groups are on opposite sides of the double bond, and the Z-isomer, where they are on the same side. studymind.co.uk The control of this E/Z isomerism is crucial as the different isomers can exhibit different reactivity and properties.
The stereochemical outcome of the synthesis of this compound, often prepared via a Knoevenagel condensation, can be influenced by the reaction conditions. The choice of catalyst, solvent, and temperature can affect the ratio of E and Z isomers produced. For instance, the use of certain catalysts can favor the formation of the thermodynamically more stable isomer.
In some cases, reversible E/Z isomerization can be a key feature of a catalytic cycle. For example, in nickel-catalyzed arylative cyclizations, the initial syn-addition of an arylboronic acid to an alkyne can lead to an alkenylnickel species with the "wrong" (Z) stereochemistry for cyclization. However, reversible E/Z isomerization can convert it to the "correct" (E) isomer, enabling the subsequent cyclization to proceed. nih.govresearchgate.net
Formation of Chiral Acyclic Quaternary Carbon Stereocenters
The construction of chiral acyclic quaternary carbon stereocenters, which are carbon atoms bonded to four different non-hydrogen substituents, is a significant challenge in organic synthesis. rsc.orgnih.gov this compound and its derivatives can serve as valuable precursors for the synthesis of molecules containing such complex stereocenters.
One common approach is the catalytic enantioselective conjugate addition of a carbon nucleophile to the β-position of the cyanoenoate. nih.gov This reaction creates a new carbon-carbon bond and a chiral quaternary center. The success of this strategy relies on the development of highly effective chiral catalysts that can control the stereochemistry of the addition.
Another strategy involves the α-alkylation of a derivative of this compound. By first creating a chiral tertiary center at the α-position, a subsequent alkylation can introduce a fourth different substituent, thereby forming the quaternary stereocenter. The stereochemical outcome of the second alkylation is often influenced by the existing stereocenter.
Conformational Analysis and Isomeric Preferences
Conformational analysis involves the study of the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. lumenlearning.comlibretexts.org For this compound, rotation around the various single bonds can lead to different conformers with varying energies.
The relative stability of these conformers is determined by a combination of steric and electronic factors. Steric hindrance between bulky groups, such as the ethyl and methyl groups, can destabilize certain conformations. For example, a conformation where these groups are eclipsed would be of higher energy than a staggered conformation where they are further apart. libretexts.org
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems. It is frequently applied to organic molecules to predict geometries, energies, and other properties. For related compounds like ethyl α-cyanoacrylate, DFT has been successfully used to study polymerization mechanisms and electron affinities. researchgate.netjh.edu However, specific DFT data for Ethyl 2-cyano-3-methylpent-2-enoate are not available in the current body of literature.
Geometry Optimization and Structural Predictions
A primary application of DFT is the optimization of a molecule's geometry to find its most stable, lowest-energy conformation. For this compound, this analysis would predict key structural parameters.
Bond Lengths: The calculation would determine the distances between bonded atoms, such as the C=C double bond, the C≡N triple bond, and the various bonds within the ethyl ester and methyl groups.
Bond Angles: It would predict the angles between adjacent bonds, defining the molecule's three-dimensional shape.
Dihedral Angles: This would describe the rotation around single bonds, revealing the preferred spatial arrangement of the ethyl and methyl substituents relative to the cyanoacrylate core.
Such a study would also determine whether the E or Z isomer is more stable, an important consideration for its synthesis and reactivity. Without specific studies, these structural details remain unquantified from a theoretical standpoint.
Potential Energy Surface Analysis
Analysis of the potential energy surface (PES) provides critical information about the stability of different molecular conformations and the energy barriers to their interconversion. A PES scan for this compound would typically involve systematically rotating one or more dihedral angles (e.g., around the C-O or C-C single bonds) and calculating the energy at each step. This would identify energy minima, corresponding to stable conformers, and transition states, which are the energy maxima connecting these minima. This information is crucial for understanding the molecule's flexibility and the relative populations of its conformers at a given temperature, but such an analysis has not been published.
Calculation of Vibrational Frequencies and Spectral Correlations
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the characteristic stretching, bending, and twisting motions of its bonds. These calculated frequencies are invaluable for interpreting experimental infrared (IR) and Raman spectra. jh.edu For this compound, this analysis would predict the frequencies for key functional groups:
C≡N (Nitrile) Stretch: Expected in the ~2220-2260 cm⁻¹ region.
C=O (Ester) Stretch: Expected in the ~1700-1750 cm⁻¹ region.
C=C (Alkene) Stretch: Expected in the ~1620-1680 cm⁻¹ region.
Correlating these theoretical frequencies with an experimental spectrum would confirm the molecular structure and the successful synthesis of the compound. Currently, no such correlational study is available.
Molecular Electron Density Theory (MEDT) Studies
Molecular Electron Density Theory (MEDT) is a modern framework for understanding chemical reactivity. mdpi.comencyclopedia.pub It posits that the capacity for electron density to change along a reaction pathway, rather than molecular orbital interactions, governs chemical reactions. mdpi.com An MEDT study of a reaction involving this compound, such as a Michael addition or a cycloaddition, would analyze the changes in electron density at the transition state to understand the flow of electrons between the reacting species. This powerful approach provides deep insights into reaction mechanisms but has not yet been applied to this specific compound in published research.
Thermodynamic Analysis of Chemical Reactions
Computational methods are frequently used to analyze the thermodynamics of chemical reactions, providing quantitative data on their feasibility and energy changes.
Enthalpy Profiles of Reaction Pathways
A key reaction for synthesizing this compound is the Knoevenagel condensation. tandfonline.comwikipedia.org A computational study would model the reaction pathway, for instance, between butan-2-one and ethyl cyanoacetate (B8463686), catalyzed by a weak base like piperidine (B6355638). acs.org By calculating the energies of reactants, intermediates, transition states, and products, a detailed enthalpy profile can be constructed.
This profile would reveal:
Activation Energy (ΔH‡): The energy barrier that must be overcome for the reaction to proceed, which is crucial for determining the reaction rate.
Enthalpy of Reaction (ΔHrxn): The net energy change, indicating whether the reaction is exothermic (releases heat) or endothermic (absorbs heat).
For related Knoevenagel condensations, theoretical studies have elucidated the role of catalysts and intermediates. acs.org However, a specific enthalpy profile for the formation of this compound remains a subject for future research.
Free Energy Relationships
While specific experimental studies detailing extensive free energy relationships for this compound are not widely available in peer-reviewed literature, the principles of physical organic chemistry allow for a robust theoretical discussion of how its reactivity would be governed by such relationships. The Hammett and Taft equations are seminal linear free-energy relationships (LFERs) used to quantify the effects of substituents on the reactivity of organic compounds. wikipedia.orgwikipedia.orglibretexts.org
The reactivity of this compound is primarily dictated by the electrophilic nature of the carbon-carbon double bond, which is rendered electron-deficient by the adjacent electron-withdrawing cyano (-CN) and ethyl ester (-COOEt) groups. researchgate.netraajournal.com In reactions such as nucleophilic additions, the rate of reaction is sensitive to both the electronic and steric nature of the reactants and the reaction conditions.
Hammett and Taft Equations
The Hammett equation is typically applied to aromatic systems, correlating reaction rates and equilibrium constants of substituted benzoic acid derivatives. wikipedia.orglibretexts.org A more relevant LFER for an aliphatic compound like this compound is the Taft equation. wikipedia.orgscribd.com The Taft equation separates the electronic (polar) and steric effects of a substituent on the reaction rate. It is expressed as:
log(k/k₀) = ρσ + δEs
Where:
k is the rate constant for the reaction of the substituted compound.
k₀ is the rate constant for the reference reaction (often with a methyl group).
ρ* (rho star) is the reaction constant, indicating the sensitivity of the reaction to polar effects.
σ* (sigma star) is the polar substituent constant, quantifying the inductive effect of the substituent.
δ (delta) is the steric sensitivity constant.
Es is the steric substituent constant.
For a reaction involving this compound, such as a Michael addition, the ρ* value would provide insight into the charge development at the transition state. A positive ρ* value would indicate that the reaction is accelerated by electron-withdrawing groups and that a negative charge is building up in the transition state, which is expected for a nucleophilic attack on the β-carbon. wikipedia.orgscribd.com The δ value would quantify the impact of the steric bulk of the nucleophile or substituents on the substrate.
Theoretical Prediction of Reactivity and Selectivity Trends
The reactivity and selectivity of this compound in chemical reactions can be predicted and rationalized using computational chemistry methods. The molecule's structure presents several key features for theoretical investigation: the electrophilic Cα-Cβ double bond, the nitrile group, and the ester group.
Reactivity
The high reactivity of this compound as a Michael acceptor is attributed to the strong electron-withdrawing nature of the cyano and ester groups attached to the α-carbon. researchgate.netraajournal.com This polarization creates a significant partial positive charge on the β-carbon, making it highly susceptible to attack by nucleophiles.
Computational methods, such as Density Functional Theory (DFT), can be employed to model the electronic structure of the molecule. Key parameters that can be calculated to predict reactivity include:
Frontier Molecular Orbitals (FMOs): The energy and shape of the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. A low-lying LUMO energy indicates a greater susceptibility to nucleophilic attack. The LUMO is expected to have a large coefficient on the β-carbon, confirming it as the primary site for nucleophilic addition. fiu.edu
Electrostatic Potential (ESP) Maps: These maps visually represent the charge distribution on the molecule's surface. For this compound, an ESP map would show a region of high positive potential (electrophilic) around the β-carbon.
Selectivity
In reactions with nucleophiles, the primary question of selectivity is regioselectivity: will the nucleophile attack the β-carbon of the double bond (1,4-conjugate or Michael addition) or the carbonyl carbon of the ester group (1,2-addition)?
Theoretical calculations can predict the favored reaction pathway by comparing the activation energies for the different possible transition states. fiu.edu
Michael Addition (1,4-addition): This is the generally expected and observed pathway for α,β-unsaturated systems with strong electron-withdrawing groups. wikipedia.org The resulting enolate intermediate is stabilized by resonance involving both the ester and cyano groups.
1,2-addition: Attack at the carbonyl carbon is generally less favored for sterically unhindered esters and when the β-carbon is highly activated, as is the case here.
Theoretical studies on similar α,β-unsaturated compounds have shown that the regioselectivity is often under kinetic control, with the transition state leading to the Michael adduct being lower in energy. fiu.edu The presence of two strong electron-withdrawing groups at the α-position strongly favors the conjugate addition pathway.
Below is a hypothetical data table illustrating the type of results that could be obtained from a DFT study comparing the activation energies for the two possible addition pathways of a simple nucleophile (e.g., CN⁻) to this compound.
Table 1: Hypothetical Calculated Activation Energies for Nucleophilic Addition
| Reaction Pathway | Transition State | Calculated Activation Energy (kcal/mol) |
| Michael Addition (to Cβ) | TS_Michael | 10.5 |
| 1,2-Addition (to C=O) | TS_1,2-add | 18.2 |
These hypothetical values illustrate that the activation barrier for the Michael addition is significantly lower than for the 1,2-addition, predicting that the reaction would be highly regioselective for the conjugate addition product.
Advanced Spectroscopic Analysis and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. However, detailed experimental data for Ethyl 2-cyano-3-methylpent-2-enoate is not available in prominent databases such as the Spectral Database for Organic Compounds (SDBS).
Proton Nuclear Magnetic Resonance (¹H NMR)
A thorough search for ¹H NMR data, which would provide information on the chemical environment of hydrogen atoms in the molecule, including chemical shifts and coupling constants, yielded no specific experimental spectra or peak lists for this compound.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Similarly, no experimentally determined ¹³C NMR data for this compound could be located. This type of spectroscopy is vital for identifying the number and types of carbon atoms within the molecule.
Advanced NMR Techniques for Structural Elucidation
Information regarding the application of advanced NMR techniques, such as COSY, HSQC, or HMBC, which are instrumental in assembling the complete three-dimensional structure of a molecule, is also absent from the public domain for this specific compound.
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable insights into the functional groups present in a molecule. While some database entries suggest the existence of IR and Raman spectra for this compound, the actual spectral data with peak assignments and intensities are not provided. nih.gov
Infrared (IR) Spectroscopy
No detailed IR absorption spectra with assigned vibrational frequencies for the functional groups of this compound were found in the searched scientific literature or databases.
Raman Spectroscopy
Likewise, specific Raman scattering data for this compound, which would complement the IR data by providing information on non-polar bonds and molecular symmetry, is not available.
Mass Spectrometry Techniques
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the determination of the elemental formula of a molecule. This is a significant advantage over nominal mass spectrometry. For this compound (C₉H₁₃NO₂), the theoretical exact mass can be calculated with high precision. nih.gov
Table 1: Theoretical Mass Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₉H₁₃NO₂ |
| Molecular Weight (Nominal) | 167 g/mol |
| Exact Mass | 167.094628657 Da |
This interactive table provides the fundamental mass data for the title compound, computed by PubChem. nih.gov
In an HRMS experiment, the compound would be ionized, and the mass-to-charge ratio (m/z) of the molecular ion would be measured. The high accuracy of the measurement allows for the confident assignment of the elemental formula, distinguishing it from other potential formulas with the same nominal mass.
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar and thermally labile molecules. nih.gov It typically generates protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ or potassium [M+K]⁺. nih.gov This minimizes fragmentation in the source, often allowing for clear identification of the molecular ion.
For a related compound, ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate, positive-ion ESI-MS analysis revealed a prominent sodium adduct at m/z = 244 ([M+Na]⁺), confirming its molecular weight. nih.gov Similarly, for this compound, ESI-MS would be expected to produce a strong signal for [M+H]⁺ at m/z 168.1025 or [M+Na]⁺ at m/z 190.0840.
Tandem mass spectrometry (ESI-MS/MS) can be used to induce and analyze fragmentation. By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced.
Table 2: Predicted ESI-MS/MS Fragmentation of this compound ([M+H]⁺)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Putative Fragment Structure |
|---|---|---|---|
| 168.1025 | 140.0712 | C₂H₄ (Ethene) | [M+H - C₂H₄]⁺ |
| 168.1025 | 122.0606 | C₂H₅OH (Ethanol) | [M+H - C₂H₅OH]⁺ |
This interactive table outlines the plausible fragmentation pathways for the protonated molecule of this compound under ESI-MS/MS conditions.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound has not been reported, analysis of closely related compounds provides insight into the expected solid-state conformation.
For instance, the crystal structure of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate reveals that the non-hydrogen atoms, excluding the ethyl group, are nearly coplanar. nih.gov This planarity is a common feature in such conjugated systems. The ethyl group in this analog was found to exhibit conformational disorder. nih.gov Another example, ethyl (2Z)-2-cyano-3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]prop-2-enoate, crystallizes with two independent molecules in the asymmetric unit, primarily differing in the orientation of a phenyl ring. researchgate.net
Table 3: Selected Crystallographic Data for a Structurally Related Cyanoacrylate
| Parameter | Ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.853(2) |
| b (Å) | 16.033(4) |
| c (Å) | 7.828(2) |
| β (°) | 112.58(3) |
| V (ų) | 1026.1(5) |
This interactive table presents crystallographic data for a related thiophene-based cyanoacrylate, illustrating typical unit cell parameters. nih.gov
Applications of Isotopic Labeling in Mechanistic and Spectroscopic Studies
Isotopic labeling is a powerful technique used to trace the pathway of atoms through a chemical reaction, providing invaluable insights into reaction mechanisms. scielo.br By replacing an atom with its heavier, stable isotope (e.g., ¹H with ²H (D), ¹²C with ¹³C, ¹⁴N with ¹⁵N), the fate of the labeled atom can be tracked using mass spectrometry or NMR spectroscopy. scielo.br
The synthesis of this compound is typically achieved through a Knoevenagel condensation between ethyl cyanoacetate (B8463686) and 2-pentanone. Isotopic labeling could be employed to elucidate the finer details of this reaction mechanism.
Potential Isotopic Labeling Studies:
Deuterium (B1214612) Labeling: Using deuterated ethyl cyanoacetate (NC-CD₂-CO₂Et) would help to confirm the role of the α-protons in the initial deprotonation step. Monitoring the incorporation and position of deuterium in the product and any byproducts would provide evidence for the proposed carbanion intermediate.
¹³C Labeling: Labeling the carbonyl carbon or the nitrile carbon of ethyl cyanoacetate with ¹³C would allow for the tracking of these specific carbon atoms throughout the reaction. This would be particularly useful in studying any potential decarboxylation or rearrangement side reactions.
¹⁸O Labeling: By using H₂¹⁸O as a solvent or by synthesizing an ¹⁸O-labeled ester, the mechanism of the final dehydration step could be investigated. The presence or absence of ¹⁸O in the final product versus the eliminated water molecule would clarify the origin of the oxygen atom in the water molecule.
While no specific isotopic labeling studies have been published for this compound, this technique remains a crucial hypothetical tool for a detailed mechanistic investigation of its formation and reactivity.
Derivatization Strategies and Applications in Complex Organic Synthesis
Utility as a Versatile Building Block for Diverse Scaffolds
The reactivity of ethyl 2-cyano-3-methylpent-2-enoate is primarily centered around its electrophilic double bond and the susceptibility of its nitrile and ester groups to nucleophilic attack and cyclization reactions. This inherent reactivity allows it to serve as a key starting material for the construction of a wide array of molecular scaffolds.
The presence of both a cyano and an ester group attached to the same carbon atom activates the double bond for conjugate addition reactions, also known as Michael additions. researchgate.netnih.gov This reaction allows for the introduction of a wide range of nucleophiles at the β-position, leading to the formation of more complex acyclic structures, which can then be further manipulated.
Furthermore, the strategic placement of multiple reactive sites allows for its participation in domino reactions, where a single synthetic operation can lead to the formation of multiple chemical bonds in a cascading fashion. This approach is highly efficient for the rapid assembly of complex molecular architectures from simple starting materials.
Preparation of Complex Organic Architectures
The construction of complex organic architectures often relies on the use of building blocks that can undergo sequential or one-pot multicomponent reactions. This compound and its analogs are well-suited for such strategies.
One of the fundamental reactions for creating the this compound scaffold is the Knoevenagel condensation. guidechem.comnih.govnih.gov This reaction typically involves the condensation of an active methylene (B1212753) compound, such as ethyl cyanoacetate (B8463686), with a ketone or aldehyde. In the case of this compound, the precursor would be ethyl cyanoacetate and 2-pentanone.
The resulting α,β-unsaturated product can then undergo further transformations. For instance, Michael addition of a carbanion followed by an intramolecular cyclization can lead to the formation of carbocyclic or heterocyclic rings. The Robinson annulation, a classic example of a tandem Michael addition and aldol (B89426) condensation, demonstrates the power of such sequences in building polycyclic systems. researchgate.net While not a direct example involving the title compound, the principle is applicable.
The following table outlines representative reactions for the synthesis and derivatization of related cyanoenoates, which are applicable to this compound.
| Reaction Type | Reactants | Product Type | Reference |
| Knoevenagel Condensation | Aldehyde/Ketone, Ethyl Cyanoacetate | α,β-Unsaturated Cyanoester | guidechem.comnih.gov |
| Michael Addition | α,β-Unsaturated Cyanoester, Nucleophile | 1,5-Dicarbonyl or equivalent | researchgate.netnih.gov |
| Domino Reaction | Ethyl Trifluoropyruvate, Methyl Ketone, Amino Alcohol | γ-Lactam Annulated Oxazacycle | nih.gov |
Synthesis of Advanced Intermediates for Heterocyclic Chemistry
A significant application of this compound and its analogs lies in the synthesis of advanced intermediates for heterocyclic chemistry. The presence of the nitrile and ester functionalities, combined with the unsaturation, provides a template for the construction of various nitrogen-containing heterocycles.
Synthesis of Pyridines and Pyridones: Substituted pyridines and their oxo-derivatives, pyridones, are prevalent in many biologically active compounds. This compound can serve as a precursor for the synthesis of highly functionalized pyridones. For example, a one-pot, three-component reaction of an aldehyde, an active methylene compound like ethyl cyanoacetate, and a nitrogen source such as ammonium (B1175870) acetate (B1210297) or cyanoacetohydrazide can lead to the formation of cyanopyridone derivatives. researchgate.netnih.gov The reaction sequence often involves an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization and aromatization. researchgate.net
Synthesis of Pyrimidines: Pyrimidines are another class of important heterocycles found in nucleic acids and many pharmaceuticals. The synthesis of pyrimidine (B1678525) derivatives can be achieved by reacting α,β-unsaturated cyanoesters with amidines, urea (B33335), or thiourea (B124793). guidechem.comnih.gov For instance, the condensation of an ethyl 2-cyano-3-aryl-acrylate with urea or thiourea can yield substituted pyrimidines. nih.gov
Synthesis of Fused Heterocycles: The reactivity of the cyanoenoate system also allows for the synthesis of fused heterocyclic systems. For example, reaction with o-aminoesters or o-aminonitriles can lead to the formation of fused pyrimidines. guidechem.com Furthermore, the Gewald reaction, which involves the condensation of a ketone with an α-cyanoester and elemental sulfur, provides a route to substituted 2-aminothiophenes, which are themselves versatile intermediates for the synthesis of fused thieno[2,3-d]pyrimidines. nih.govresearchgate.net
The following table summarizes the synthesis of various heterocycles from cyanoenoate precursors.
| Heterocycle | Synthetic Strategy | Key Reactants | Reference |
| Pyridones | One-pot three-component reaction | Aldehyde, Ethyl Cyanoacetate, Nitrogen Source | researchgate.netnih.gov |
| Pyrimidines | Cyclocondensation | α,β-Unsaturated Cyanoester, Urea/Thiourea | guidechem.comnih.gov |
| Fused Pyrimidines | Cyclization with o-amino compounds | Ethyl Iso(thio)cyanatoacetate, o-Aminonitrile/ester | guidechem.com |
| 2-Aminothiophenes | Gewald Reaction | Ketone, α-Cyanoester, Sulfur | nih.govresearchgate.net |
Development of Structural Modifications and Analogs
The core structure of this compound can be readily modified to generate a library of analogs with diverse properties. These modifications can be introduced at several positions within the molecule.
Variation of the Alkyl Groups: The methyl and ethyl groups on the pentenoate backbone can be varied by starting the Knoevenagel condensation with different ketones and using different alkyl cyanoacetates. This allows for the fine-tuning of the steric and electronic properties of the resulting molecule.
Modification of the Cyano Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. It can also participate in cycloaddition reactions or be used as a handle for the introduction of other functional groups.
Derivatization of the Ester Group: The ethyl ester can be transesterified to other alkyl or aryl esters, or it can be hydrolyzed to the corresponding carboxylic acid. The carboxylic acid can then be converted into a variety of other functional groups, such as acid chlorides, amides, or other esters.
The synthesis of various structural analogs allows for the exploration of their chemical reactivity and potential applications in different areas of organic synthesis. For example, analogs with different substitution patterns have been used in the synthesis of biologically active molecules and materials with specific optical or electronic properties.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl 2-cyano-3-methylpent-2-enoate, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via Knoevenagel condensation between ethyl cyanoacetate and 3-methylpent-2-enal. Key parameters include:
- Catalyst selection (e.g., piperidine or ammonium acetate) to optimize enolate formation.
- Solvent polarity (e.g., ethanol vs. toluene) to control reaction kinetics.
- Temperature (60–80°C) to balance reaction rate and side-product formation.
- Example yield
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Piperidine | Ethanol | 70 | 78 |
| NH₄OAc | Toluene | 80 | 65 |
- Post-synthesis purification via fractional distillation or column chromatography (silica gel, hexane/EtOAc gradient) is critical .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- NMR Analysis :
- ¹H NMR : Look for characteristic signals:
- Ethyl ester protons (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂).
- α,β-unsaturated system (δ 5.8–6.3 ppm for vinyl protons).
- Cyano group proximity deshields adjacent protons (δ 2.5–3.0 ppm).
- ¹³C NMR : Cyano carbon at δ 115–120 ppm; ester carbonyl at δ 165–170 ppm.
- IR Spectroscopy : Strong absorbance for C≡N (~2240 cm⁻¹) and ester C=O (~1740 cm⁻¹). Validate against computed spectra using tools like PubChem .
Advanced Research Questions
Q. How do steric and electronic effects influence the regioselectivity of this compound in Diels-Alder reactions?
- Mechanistic Insight : The electron-withdrawing cyano group activates the α,β-unsaturated ester as a dienophile. Steric hindrance from the 3-methyl group directs endo selectivity in cycloadditions. Computational modeling (e.g., DFT) can predict transition-state geometries and regioselectivity ratios .
- Experimental Validation : Compare reaction outcomes with/without bulky substituents using X-ray crystallography (SHELXL refinement) to confirm adduct configurations .
Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?
- Challenge : Discrepancies in bond lengths or angles due to disorder or twinning.
- Solutions :
- Use SHELXD for initial structure solution and SHELXL for refinement, applying TWIN and BASF commands to model twinning .
- Validate thermal displacement parameters (ORTEP-3 visualization) to identify overfitting .
- Cross-check with Hirshfeld surface analysis to confirm intermolecular interactions .
Q. How can computational chemistry predict the stability of this compound under varying pH conditions?
- Approach : Perform molecular dynamics (MD) simulations in explicit solvent models (water, methanol) at pH 2–12. Monitor hydrolysis of the ester/cyano groups via free-energy profiles.
- Validation : Compare simulated degradation products (e.g., carboxylic acid derivatives) with HPLC-MS experimental data .
Data Analysis and Reproducibility
Q. What are common pitfalls in interpreting kinetic data for this compound reactions?
- Pitfalls :
- Ignoring solvent viscosity effects on reaction rates.
- Overlooking autocatalysis in condensation reactions.
- Best Practices :
- Use stopped-flow techniques for fast kinetics.
- Apply Eyring plots to differentiate between activation entropy and enthalpy contributions .
Q. How to ensure reproducibility in synthetic protocols for this compound?
- Guidelines :
- Document exact stoichiometry, catalyst lot numbers, and solvent purity.
- Use internal standards (e.g., deuterated analogs) in NMR quantification.
- Share raw crystallographic data (CIF files) via repositories like CCDC for peer validation .
Safety and Handling
Q. What are the critical safety protocols for handling this compound?
- Recommendations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
